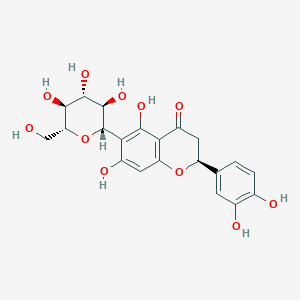
Eriodictyol-6-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eriodictyol-6-glucoside is a flavonoid glycoside, specifically a derivative of eriodictyol, which is a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various medicinal plants, citrus fruits, and vegetables. It has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol-6-glucoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to eriodictyol. This reaction is often carried out in aqueous media at mild temperatures to preserve the integrity of the flavonoid structure .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. This method involves optimizing the biosynthetic pathway of naringenin, an upstream intermediate, and subsequently converting it to eriodictyol through the expression of specific genes .
Analyse Des Réactions Chimiques
Types of Reactions: Eriodictyol-6-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acylation or alkylation reagents can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
Medicine: Eriodictyol-6-glucoside has shown promise in protecting against oxidative stress and inflammation, making it a potential candidate for developing therapeutic agents for neurodegenerative diseases and other inflammatory conditions.
Industry: It is used in the food and nutraceutical industries for its health-promoting properties
Mécanisme D'action
The mechanism of action of eriodictyol-6-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the Nrf2/HO-1 pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Neuroprotective Activity: It protects neuronal cells from oxidative stress-induced apoptosis by activating survival pathways.
Comparaison Avec Des Composés Similaires
Eriodictyol-6-glucoside can be compared with other similar flavonoid glycosides, such as:
- Eriodictyol-7-O-glucoside
- Hesperetin 7-O-glucoside
- Eriocitrin
- Neoeriocitrin
- Hesperidin
Uniqueness: this compound is unique due to its specific glycosylation at the 6-position, which may influence its solubility, stability, and biological activity compared to other glycosides .
Propriétés
Formule moléculaire |
C21H22O11 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1 |
Clé InChI |
FNJRUYGFVNGXTL-JVVVWQBKSA-N |
SMILES isomérique |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
SMILES canonique |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


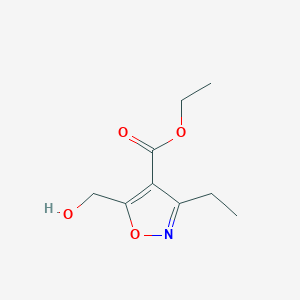
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
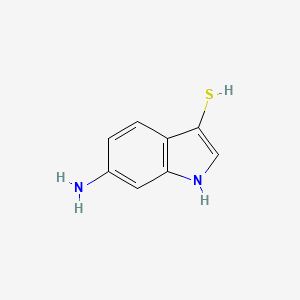
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
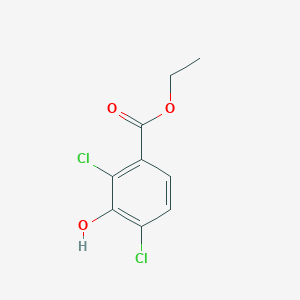
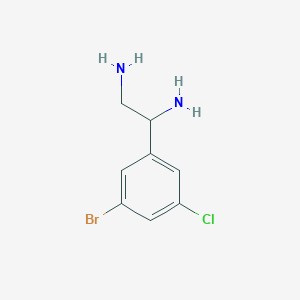

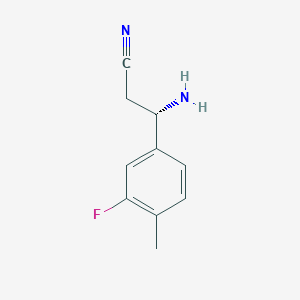
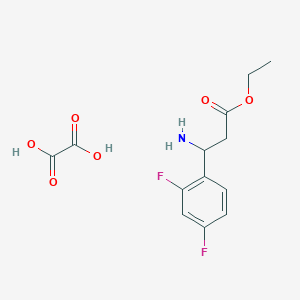
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
